N-Butyl-2,2,4-trimethyl-3-oxovaleramide
Description
N-Butyl-2,2,4-trimethyl-3-oxovaleramide (CAS: 24388-85-0) is a branched amide derivative with the molecular formula C₁₂H₂₃NO₂ and a molar mass of 213.32 g/mol . Its structure features a pentanamide backbone substituted with a butyl group at the nitrogen atom, along with three methyl groups at the 2, 2, and 4 positions and a ketone moiety at the 3-position. This compound is primarily utilized in industrial applications, such as in the formulation of hindered amine light stabilizers (HALS) for polymers like polypropylene and polyvinyl chloride, where it enhances UV resistance and material durability .
Properties
CAS No. |
24388-85-0 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-butyl-2,2,4-trimethyl-3-oxopentanamide |
InChI |
InChI=1S/C12H23NO2/c1-6-7-8-13-11(15)12(4,5)10(14)9(2)3/h9H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
ZKIZNUSNNVSDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)(C)C(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-butyl-2,2,4-trimethyl-3-oxovaleramide with three classes of analogs: linear acyl amides, sulfonamide derivatives, and cyanoacrylate polymers, based on structural, synthetic, and functional distinctions.
Structural and Physicochemical Differences
Key Observations:
- Branching vs.
- Functional Groups : The ketone in this compound contrasts with the sulfonamide and aromatic rings in compound 5a, which are typical in drug candidates for hydrogen bonding and target binding .
- Molecular Weight : The target compound’s lower molecular weight (213.32 vs. 327.4 for 5a) suggests differences in diffusion rates in polymer matrices .
Q & A
Q. Advanced Research Focus
- Molecular docking : Using PubChem-derived 3D structures to simulate interactions with target proteins (e.g., enzymes or receptors) .
- QSAR modeling : Correlating substituent effects (e.g., alkyl chain length) with bioactivity data from analogous compounds .
- ADMET profiling : Predicting pharmacokinetics (absorption, metabolism) via software like SwissADME .
How should researchers resolve contradictions in synthetic yield data across studies?
Advanced Research Focus
Discrepancies in yields (e.g., 45% vs. 51% in similar reactions) may arise from:
- Reagent purity : Impurities in starting materials (e.g., NaH or DMF quality) affecting reactivity .
- Workup protocols : Variations in extraction efficiency or chromatography conditions .
- Catalyst optimization : Testing alternative catalysts (e.g., DMAP vs. triethylamine) to improve efficiency .
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